1-(4-Chloropyridin-2-yl)piperazine

Descripción general

Descripción

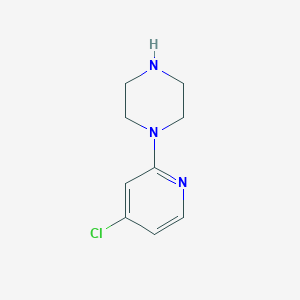

1-(4-Chloropyridin-2-yl)piperazine is a chemical compound with the molecular formula C9H12ClN3 and a molecular weight of 197.67 g/mol . It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a 4-chloropyridin-2-yl group. This compound is known for its versatility and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Análisis Bioquímico

Biochemical Properties

1-(4-Chloropyridin-2-yl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with sigma-2 receptors and metabotropic glutamate receptors, which are involved in various cellular processes . The nature of these interactions often involves binding to the active sites of these receptors, leading to modulation of their activity. This compound’s ability to bind to these receptors makes it a valuable tool in studying their functions and potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the target biomolecules, altering their activity and downstream signaling pathways. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Chloropyridin-2-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards .

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Chloropyridin-2-yl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation and Reduction Reactions: These reactions may require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

Substitution Reactions: The major products are typically derivatives of this compound where the chlorine atom is replaced by the nucleophile.

Oxidation and Reduction Reactions: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role in Drug Synthesis:

1-(4-Chloropyridin-2-yl)piperazine serves as an important intermediate in the synthesis of various pharmaceutical agents. It is particularly significant in the development of drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.

Case Study:

Research has shown that derivatives of this compound exhibit activity against sigma-2 receptors, which are implicated in neurodegenerative diseases. A study demonstrated its potential as a lead compound for developing new treatments for conditions like Alzheimer's disease .

Biochemical Research

Mechanisms of Action:

This compound is utilized in studies related to receptor binding and signaling pathways. It aids researchers in understanding the mechanisms through which certain drugs exert their effects.

Biochemical Interaction:

this compound has been shown to interact with metabotropic glutamate receptors, influencing cellular signaling pathways that are crucial for synaptic transmission and plasticity.

Agrochemical Applications

Use in Pesticides and Herbicides:

The compound can be employed in formulating pesticides and herbicides, enhancing their efficacy and selectivity. It is particularly useful in developing agrochemicals that target specific pests while minimizing environmental impact.

Example Application:

Research indicates that formulations containing this compound demonstrate improved effectiveness against resistant strains of agricultural pests, making it a valuable component in sustainable farming practices .

Material Science

Development of Novel Materials:

In material science, this compound contributes to creating polymers with specific properties for industrial applications. Its unique structure allows for modifications that enhance material performance.

Application Insight:

Studies have explored the incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength, making it suitable for high-performance applications .

Analytical Chemistry

Standardization in Analytical Techniques:

The compound is used as a standard in various analytical methods, aiding in the detection and quantification of related compounds within complex mixtures.

Analytical Methodologies:

Techniques such as HPLC (High Performance Liquid Chromatography) utilize this compound as a calibration standard due to its well-defined properties and stability under various conditions .

Comparative Analysis Table

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis targeting neurological disorders | Active against sigma-2 receptors; potential for Alzheimer's treatment |

| Biochemical Research | Studies on receptor binding and signaling pathways | Interacts with metabotropic glutamate receptors; affects synaptic plasticity |

| Agrochemical Applications | Formulation of effective pesticides and herbicides | Improved efficacy against resistant pests; supports sustainable farming practices |

| Material Science | Development of polymers with enhanced properties | Increases thermal stability and mechanical strength |

| Analytical Chemistry | Standardization for detection and quantification | Used as a calibration standard in HPLC |

Mecanismo De Acción

The mechanism of action of 1-(4-Chloropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

1-(4-Chloropyridin-2-yl)piperazine can be compared with other similar compounds, such as:

1-(2-Chloropyridin-4-yl)piperazine: This compound has a similar structure but with the chlorine atom in a different position on the pyridine ring.

4-Acetyl-2-chloropyridine: Another related compound with a different functional group attached to the pyridine ring.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a piperazine and a chloropyridine moiety. This combination of structural features makes it particularly useful in various research applications .

Actividad Biológica

1-(4-Chloropyridin-2-yl)piperazine is an organic compound characterized by a piperazine ring linked to a 4-chloropyridine moiety. Its molecular formula is C9H12ClN3, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and applications in drug discovery.

This compound possesses unique chemical features due to the chlorine substitution on the pyridine ring, influencing its reactivity and biological interactions. The compound's structure can be represented as follows:

Dopamine Receptor Interaction

Research indicates that compounds with structural similarities to this compound may interact with dopamine receptors, particularly the D4 subtype. For instance, studies on related piperazine derivatives have demonstrated their ability to bind selectively to D4 receptors with high affinity, suggesting a potential role for this compound in treating neuropsychiatric disorders .

Table 1: Binding Affinity of Piperazine Derivatives at Dopamine Receptors

| Compound | D4 Receptor Affinity (nM) | Selectivity (D4/D2) |

|---|---|---|

| L-745,870 | 0.5 | >100 |

| FAUC 213 | 0.8 | >50 |

| This compound | TBD | TBD |

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. Common methods include:

- N-Alkylation of Piperazine : Reaction of piperazine with 4-chloropyridine in the presence of a base.

- Cyclization Reactions : Utilizing chlorinated pyridine derivatives to form the piperazine ring.

These methods allow for the efficient production of the compound for further biological testing.

Pharmacological Applications

Due to its structural characteristics, this compound is being investigated for various applications in drug development:

- Target Identification : The compound may serve as a chemical tool in identifying biological targets for drug discovery, particularly in neuropharmacology.

- Potential Antipsychotic Activity : Given its interaction with dopamine receptors, there is interest in exploring its efficacy as a treatment for schizophrenia and other mood disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Dopamine D4 Receptor Studies : Research has shown that derivatives with piperazine structures exhibit varying affinities for dopamine receptors, indicating potential therapeutic uses in managing psychiatric conditions .

- Antiparasitic Activity : Similar piperazine derivatives have been assessed for their activity against malaria parasites, showcasing a broader pharmacological profile that could extend to this compound .

Propiedades

IUPAC Name |

1-(4-chloropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADWBUKUVBYPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647541 | |

| Record name | 1-(4-Chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-30-5 | |

| Record name | 1-(4-Chloro-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.